![molecular formula C10H22 B100316 3,4-Dimethyloctane CAS No. 15869-92-8](/img/structure/B100316.png)
3,4-Dimethyloctane
Overview
Description
3,4-Dimethyloctane is an organic compound with the molecular formula C10H22 . It is an alkane, a type of hydrocarbon where all the carbon-carbon bonds are single bonds . The IUPAC name for this compound is 3,4-dimethyloctane .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyloctane consists of a chain of ten carbon atoms, with two methyl groups attached to the third and fourth carbon atoms . The InChI representation of the molecule is InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3
.
Physical And Chemical Properties Analysis
3,4-Dimethyloctane has a molecular weight of 142.28 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 142.172150702 g/mol . The topological polar surface area of the compound is 0 Ų . The heavy atom count of the compound is 10 .
Scientific Research Applications
Thermophysical Property Research
3,4-Dimethyloctane is extensively used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables provide critically evaluated thermodynamic property data for this compound, which is crucial for understanding its behavior under different temperatures and pressures . This data is vital for designing processes in chemical engineering and related fields.
Organic Chemistry and Synthesis
In organic chemistry, 3,4-Dimethyloctane serves as a model compound to study branched alkanes’ structure and reactivity . Its molecular structure helps in understanding the steric effects and the stability of carbocations during organic synthesis.
Industrial Applications
The compound’s properties make it a candidate for use as a specialty solvent or a synthetic intermediate in industrial applications. Its boiling point and non-polar nature could be exploited in processes requiring specific solvent characteristics .
Pharmaceutical Industry
Biocatalytic methods for synthesizing optically pure vic-halohydrins, which are valuable building blocks for natural products and pharmaceuticals, have shown interest in compounds like 3,4-Dimethyloctane. These methods can lead to more efficient and environmentally friendly synthesis routes for drug production .
Environmental Impact Studies
Research into the environmental impact of hydrocarbons includes compounds like 3,4-Dimethyloctane. Understanding its behavior in the environment, such as degradation pathways and potential toxicity, is essential for assessing ecological risks .
Material Science
In material science, the thermodynamic data of 3,4-Dimethyloctane can be used to predict the material properties of new synthetic polymers and composites. Its molecular interactions and stability play a role in determining the physical properties of materials .
Biochemistry Research
3,4-Dimethyloctane’s structure is used in biochemistry to understand lipid membranes’ fluidity and permeability. Its branched-chain structure can mimic certain aspects of complex biological lipids .
Analytical Chemistry
In analytical chemistry, 3,4-Dimethyloctane can be used as a standard or reference compound in gas chromatography and mass spectrometry. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .
properties
IUPAC Name |
3,4-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
Record name | 3,4-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyloctane | |
CAS RN |
15869-92-8 | |
Record name | Octane, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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